molecular formula C22H21NO4 B282543 1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282543
M. Wt: 363.4 g/mol
InChI Key: UJTVIKMRNQNSLS-ZZEZOPTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolone derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators, and their inhibition leads to a reduction in inflammation. The compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
1-Allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). The compound has also been shown to inhibit the activity of COX-2 and LOX, leading to a reduction in inflammation. Additionally, 1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potential therapeutic applications, its reported anti-inflammatory, anti-cancer, and anti-bacterial properties, and its ability to inhibit the activity of various enzymes. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

For the research on 1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications. Additionally, studies on the toxicity and pharmacokinetics of this compound are needed to determine its safety and efficacy in vivo. Further research on the antibacterial activity of 1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is also warranted, as it may have potential applications in the development of new antibiotics.

Synthesis Methods

The synthesis of 1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methoxyphenyl hydrazine with 4-methylbenzoyl chloride to form the corresponding hydrazide. The hydrazide is then reacted with allyl bromide and subsequently with ethyl acetoacetate to yield the final product. The synthesis of this compound has been reported in various scientific journals, and the yield and purity of the compound have been optimized through different reaction conditions.

Scientific Research Applications

1-Allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-allyl-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)-1-prop-2-enylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H21NO4/c1-4-13-23-19(15-9-11-17(27-3)12-10-15)18(21(25)22(23)26)20(24)16-7-5-14(2)6-8-16/h4-12,19,24H,1,13H2,2-3H3/b20-18-

InChI Key

UJTVIKMRNQNSLS-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)OC)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC=C)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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